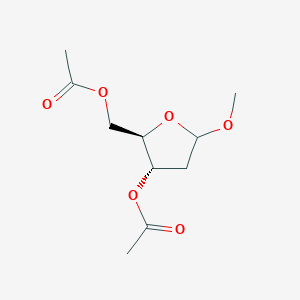

Methyl-2-deoxy-D-ribofuranoside diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl-2-deoxy-D-ribofuranoside diacetate” is an organic compound with the molecular formula C10H16O6 . It is also known by other names such as “Methyl 3,5-di-O-acetyl-2-deoxy-D-ribofuranoside” and "3-Acetoxy-5-methoxy-tetrahydrofuran-2-yl Methyl Ester Acetic Acid" .

Molecular Structure Analysis

The molecular structure of “Methyl-2-deoxy-D-ribofuranoside diacetate” can be represented by various descriptors. The IUPAC name is [(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate . The InChI representation is InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 . The canonical SMILES is CC(=O)OCC1C(CC(O1)OC)OC(=O)C .Physical And Chemical Properties Analysis

“Methyl-2-deoxy-D-ribofuranoside diacetate” has a molecular weight of 232.23 g/mol . It has 6 hydrogen bond acceptors and no hydrogen bond donors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 232.09468823 g/mol . The topological polar surface area is 71.1 Ų .Applications De Recherche Scientifique

Structural Studies in Nucleic Acids

Methyl-2-deoxy-D-ribofuranoside diacetate is used in the study of nucleic acid structures. It serves as a model compound for understanding the conformational dynamics of DNA and RNA, which are critical for their biological function . Researchers employ techniques like proton magnetic resonance spectroscopy and molecular mechanics to explore the conformations of nucleosides and their analogs.

Drug Design and Discovery

This compound is instrumental in the design of antiviral drugs and antibiotics. Its structural similarity to natural nucleosides makes it a valuable scaffold for creating analogs that can inhibit viral replication or bacterial growth. The compound’s dynamics and interactions with other biological molecules are studied to enhance the efficacy of these drugs .

Conformational Analysis

The conformational flexibility of Methyl-2-deoxy-D-ribofuranoside diacetate is of great interest in biochemistry. Studies on its conformational analysis contribute to a deeper understanding of the pseudo rotation and ring puckering phenomena, which are essential for the function of many biological molecules .

Spectroscopic Analysis

Vibrational spectroscopy, including Raman and infrared spectroscopy , is used to probe the structure and dynamics of this compound. These studies provide insights into the molecule’s vibrational modes, which are crucial for understanding its interactions and stability in various environments .

Molecular Recognition Studies

The compound is used to investigate molecular recognition processes, which are fundamental to biochemical interactions. Its role in the formation of hydrogen bonds and stacking interactions is studied to comprehend how biological molecules recognize and bind to each other .

Biomolecular Dynamics

Research on Methyl-2-deoxy-D-ribofuranoside diacetate contributes to the understanding of biomolecular dynamics. The compound’s behavior under different conditions helps elucidate the balance between enthalpy and entropy that governs the motions of biomolecules, influencing their biological activity .

Safety and Hazards

When handling “Methyl-2-deoxy-D-ribofuranoside diacetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Propriétés

IUPAC Name |

[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNZXGFEXJLTGC-QIIDTADFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557497 |

Source

|

| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2-deoxy-D-ribofuranoside diacetate | |

CAS RN |

151767-35-0 |

Source

|

| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)

![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)